

A Comparative Review of threo-12,13-Dihydroxyoctadecanoic Acid (12,13-diHOME) Studies

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Compound of Interest

Compound Name: *threo-12,13-Dihydroxyoctadecanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of **threo-12,13-dihydroxyoctadecanoic acid** (12,13-diHOME), a lipokine with significant potential in metabolic and cardiovascular research. We will delve into its biological activities, mechanism of action, and compare its performance with other relevant molecules based on available experimental data.

Introduction to 12,13-diHOME

Threo-12,13-dihydroxyoctadecanoic acid, commonly known as 12,13-diHOME, is an oxidized linoleic acid metabolite that has emerged as a key signaling molecule in energy metabolism.^{[1][2][3]} It is primarily released by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.^{[4][5][6][7]} Circulating levels of 12,13-diHOME have been shown to be inversely correlated with body mass index (BMI) and insulin resistance, highlighting its potential as a therapeutic target for metabolic diseases.^{[5][8]}

Comparative Analysis of Biological Activities

The primary biological function of 12,13-diHOME is the stimulation of fatty acid (FA) uptake and utilization in skeletal muscle and brown adipose tissue.^{[2][4][5][6]} This action is crucial for

thermogenesis and overall metabolic homeostasis. While other lipokines also influence metabolism, 12,13-diHOME exhibits a distinct profile.

Comparison with Other Lipokines

Lipokine	Primary Source	Primary Target Tissue(s)	Key Biological Effects	Reference
12,13-diHOME	Brown Adipose Tissue (BAT)	Skeletal Muscle, BAT, Heart	- Increases fatty acid uptake and oxidation - Enhances mitochondrial respiration - Improves cardiac function	[1] [4] [5]
9,10-diHOME	Linoleic Acid Metabolism	Various	- Pro-inflammatory effects in some contexts - Less correlated with exercise-induced metabolic benefits compared to 12,13-diHOME	[4] [9] [10]
FAHFAs (e.g., 9-PAHSA)	Adipose Tissue	Adipose Tissue, Pancreatic β -cells	- Enhances glucose-stimulated insulin secretion - Improves glucose tolerance and insulin sensitivity	[11]
Palmitoleate (C16:1n7)	Adipose Tissue	Liver, Skeletal Muscle	- Improves hepatic and muscle insulin sensitivity - Suppresses inflammation	[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 12,13-diHOME.

In Vitro Studies: Effects on Cellular Metabolism

Cell Type	Treatment	Concentration	Duration	Outcome	Fold/Percent Change	Reference
C2C12 Myotubes	12,13-diHOME	1 μ M	16 hours	Basal Oxygen Consumption Rate (OCR)	~1.25-fold increase	[4]
C2C12 Myotubes	12,13-diHOME	1 μ M	16 hours	Maximal Uncoupled Respiration	~1.3-fold increase	[4]
C2C12 Myotubes	12,13-diHOME	1 μ M	1 hour	Fatty Acid Uptake	~1.5-fold increase	[4]
Primary Brown Adipocytes	12,13-diHOME	1 μ M	15 minutes	Fatty Acid Uptake	~1.75-fold increase	[5]
Isolated Cardiomyocytes	12,13-diHOME	1 μ M	-	Basal Oxygen Consumption Rate (OCR)	Significant Increase	[1]
Isolated Cardiomyocytes	12,13-diHOME	1 μ M	-	Maximal Respiratory Capacity	Significant Increase	[1]

In Vivo Studies: Effects on Systemic Metabolism and Function

Animal Model	Treatment	Dosage	Route	Duration	Outcome	Effect	Reference
Mice	12,13-diHOME	10 µg/kg	IV injection	Acute	Skeletal Muscle Fatty Acid Uptake	Increased	[4]
Diet-Induced Obese Mice	12,13-diHOME	10 µg/kg/day	IP injection	2 weeks	Circulating Triglycerides	Decreased	[10]
Mice	12,13-diHOME	1 µg/kg	IP injection	Acute	Cold Tolerance	Enhanced	[5]
Aged Mice	12,13-diHOME	Sustained release	Tissue Nanotransfection	8 weeks	Cardiac Function	Preserved	[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

C2C12 Myotube Fatty Acid Uptake Assay

- **Cell Culture and Differentiation:** C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
- **Treatment:** Differentiated myotubes are treated with 1 µM 12,13-diHOME or vehicle control for a specified duration (e.g., 1 hour).
- **Fatty Acid Uptake Measurement:** Cells are incubated with radiolabeled fatty acids, such as [14C]palmitate, for a defined period.

- **Analysis:** After incubation, cells are washed to remove excess radiolabeled substrate. The cells are then lysed, and the incorporated radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the data.

Isolated Cardiomyocyte Respiration Assay

- **Cardiomyocyte Isolation:** Ventricular myocytes are isolated from adult mice by enzymatic digestion.
- **Seahorse Assay:** Isolated cardiomyocytes are seeded in a Seahorse XF24 cell culture microplate.
- **Treatment:** Cells are treated with 12,13-diHOME or vehicle.
- **Mitochondrial Respiration Measurement:** A Seahorse XF Analyzer is used to measure oxygen consumption rates (OCR). Sequential injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- **Normalization:** OCR values are normalized to the total protein content per well.

In Vivo Fatty Acid Uptake in Mouse Skeletal Muscle

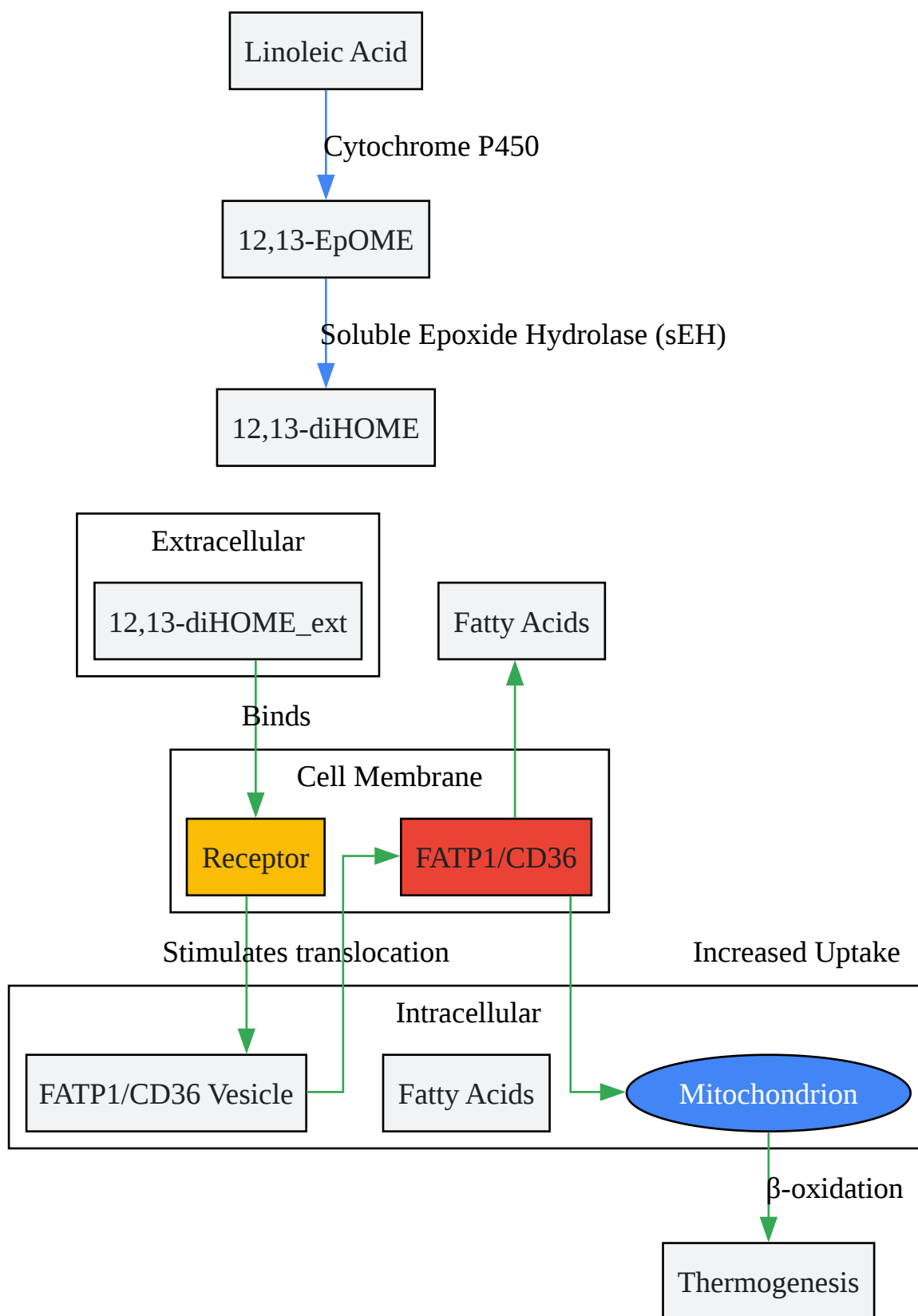
- **Animal Model:** Mice are anesthetized.
- **Treatment:** A bolus of 12,13-diHOME (e.g., 10 µg/kg) or vehicle is administered via intravenous injection.
- **Tracer Injection:** A radiolabeled fatty acid tracer, such as 18F-palmitate, is injected.
- **Imaging:** Dynamic PET/CT imaging is performed to visualize and quantify the uptake of the tracer in skeletal muscle.
- **Analysis:** Regions of interest are drawn over the skeletal muscle to determine the tissue-specific uptake of the radiolabeled fatty acid.

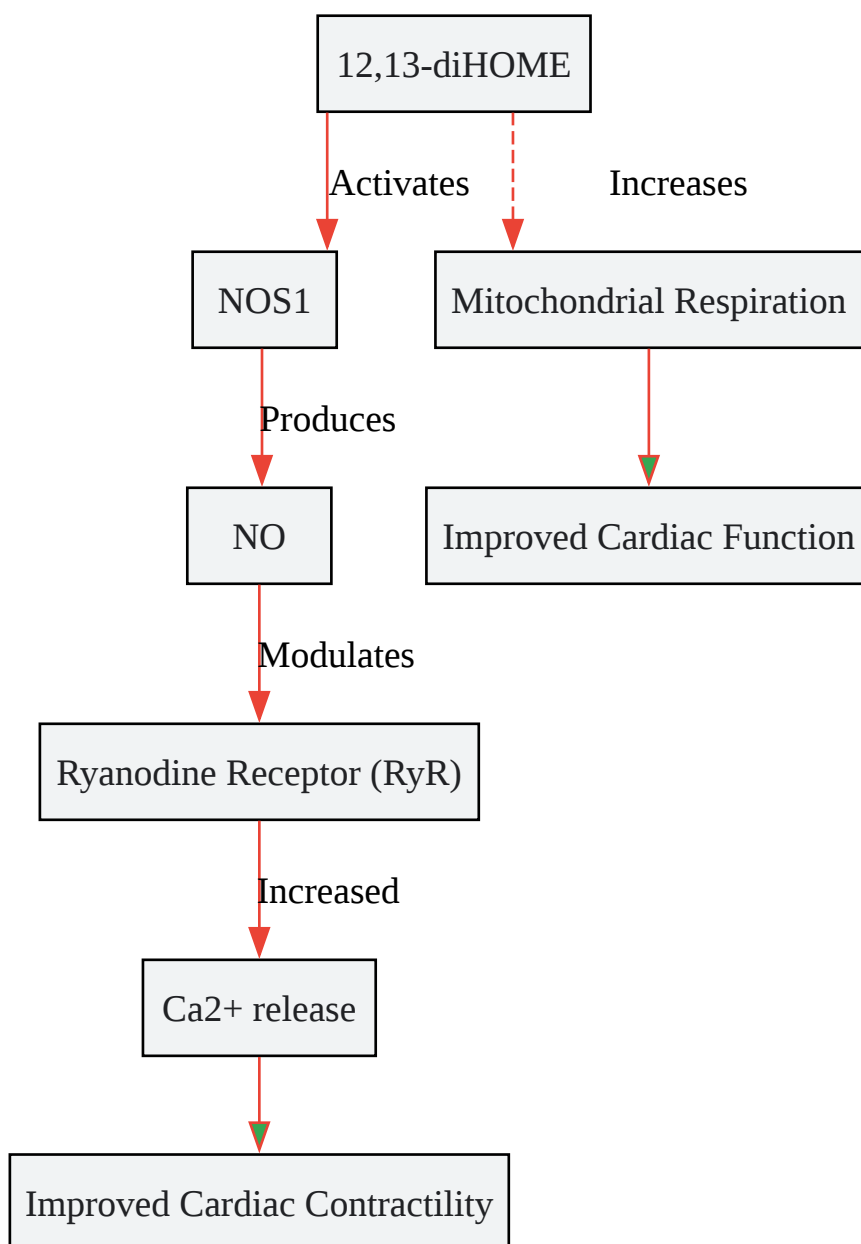
Signaling Pathways and Mechanisms of Action

The biological effects of 12,13-diHOME are mediated through specific signaling pathways that lead to increased fatty acid transport and metabolism.

Biosynthesis of 12,13-diHOME

The synthesis of 12,13-diHOME begins with the dietary essential fatty acid, linoleic acid.





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